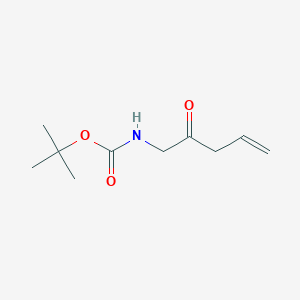
Carbamic acid,(2-oxo-4-pentenyl)-,1,1-dimethylethyl ester(9ci)
説明
1-(tert-Butoxycarbonylamino)-4-pentene-2-one is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
特性
CAS番号 |
121505-97-3 |
|---|---|
分子式 |
C10H17NO3 |
分子量 |
199.25 g/mol |
IUPAC名 |
tert-butyl N-(2-oxopent-4-enyl)carbamate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(12)7-11-9(13)14-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13) |
InChIキー |
PDOPATKJWSJPBY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)CC=C |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)CC=C |
同義語 |
Carbamic acid, (2-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonylamino)-4-pentene-2-one typically involves the reaction of 4-pentene-2-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The Boc group is introduced to protect the amino group during subsequent synthetic steps .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds like 1-(tert-Butoxycarbonylamino)-4-pentene-2-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
1-(tert-Butoxycarbonylamino)-4-pentene-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) in methanol can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
1-(tert-Butoxycarbonylamino)-4-pentene-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-(tert-Butoxycarbonylamino)-4-pentene-2-one involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
類似化合物との比較
Similar Compounds
2-(N-tert-Butoxycarbonylamino)pyridine: This compound also features a Boc-protected amino group and is used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and share similar protective properties.
Uniqueness
1-(tert-Butoxycarbonylamino)-4-pentene-2-one is unique due to its specific structure, which combines a Boc-protected amino group with a pentene moiety. This combination allows for versatile synthetic applications, particularly in the preparation of complex organic molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


